Product packaging for 2-Benzyl-4-chlorobenzoic acid(Cat. No.:CAS No. 81992-90-7)

2-Benzyl-4-chlorobenzoic acid

Cat. No.: B8673923
CAS No.: 81992-90-7
M. Wt: 246.69 g/mol
InChI Key: KGHIGKJJSTWDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-4-chlorobenzoic acid is a chlorinated aromatic compound of significant interest in medicinal chemistry and pharmaceutical research. The incorporation of chlorine atoms into organic frameworks is a established strategy in drug design, as it can profoundly influence a molecule's biological activity, metabolic stability, and binding affinity . Presently, more than 250 FDA-approved drugs contain chlorine, highlighting its critical role in the development of therapeutics for a wide range of diseases, including those affecting the central nervous system, as anti-infectives, and in oncology . The specific molecular architecture of this compound, featuring both a benzyl and a chlorobenzoic acid moiety, suggests its potential utility as a key synthetic intermediate or building block. Researchers can leverage this compound in the synthesis of more complex heterocyclic compounds, for structure-activity relationship (SAR) studies, or in the exploration of novel biological agents . The benzoic acid functional group provides a handle for further chemical modifications, such as amide coupling or esterification, making it a versatile precursor. This product is provided for Research Use Only. It is strictly intended for laboratory research and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11ClO2 B8673923 2-Benzyl-4-chlorobenzoic acid CAS No. 81992-90-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81992-90-7

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

2-benzyl-4-chlorobenzoic acid

InChI

InChI=1S/C14H11ClO2/c15-12-6-7-13(14(16)17)11(9-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)

InChI Key

KGHIGKJJSTWDMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanisms for 2 Benzyl 4 Chlorobenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-benzyl-4-chlorobenzoic acid, two primary disconnections are most logical:

C-C Bond Disconnection (A): This involves disconnecting the bond between the benzyl (B1604629) group and the aromatic ring. This suggests a Friedel-Crafts type reaction or a metal-catalyzed cross-coupling reaction. The synthons for this disconnection would be a benzyl cation equivalent (e.g., benzyl bromide) and a 4-chlorobenzoic acid anion equivalent, or a related precursor. A significant challenge in this forward sense would be controlling the regioselectivity of the benzylation to occur specifically at the C-2 position, ortho to the carboxylic acid group.

C-COOH Bond Disconnection (B): This strategy involves disconnecting the carboxylic acid group from the aromatic ring. This points to precursors like 2-benzyl-4-chlorobenzene, which could be carboxylated. This approach often offers better control of regiochemistry, as the directing effects for introducing the carboxyl group can be more reliably managed. This leads to methods such as Grignard reagent carboxylation or the hydrolysis of a nitrile precursor. scripps.edu

Disconnection Strategy Precursor Molecules Potential Forward Reaction
A: C-C Bond (Benzylation) 4-Chlorobenzoic acid and a benzylating agent (e.g., Benzyl bromide)Friedel-Crafts Benzylation
B: C-COOH Bond (Carboxylation) 2-Benzyl-4-chlorophenyl halide and CO₂Grignard Reagent Carboxylation
B: C-COOH Bond (Hydrolysis) 2-Benzyl-4-chlorobenzonitrile and H₂ONitrile Hydrolysis

Classical and Contemporary Approaches to Carboxylic Acid Synthesis

Several established methods for synthesizing carboxylic acids can be theoretically applied to the preparation of this compound.

This classical method involves the oxidation of an alkyl group attached to an aromatic ring to a carboxylic acid. To synthesize this compound via this route, the required starting material would be 2-benzyl-4-chlorotoluene .

The oxidation is typically performed using strong oxidizing agents. The reaction proceeds by converting the methyl group of the toluene (B28343) derivative into a carboxyl group.

Reaction Scheme: 2-Benzyl-4-chlorotoluene + Oxidizing Agent (e.g., KMnO₄) → this compound

Detailed Findings: The oxidation of p-chlorotoluene to p-chlorobenzoic acid is a known transformation, often employing potassium permanganate (B83412) (KMnO₄). lookchem.com The reaction is typically conducted in an aqueous solution, sometimes with reflux, for several hours. lookchem.com After the reaction, acidification is necessary to precipitate the carboxylic acid. lookchem.com The efficiency of this method for the more complex 2-benzyl-4-chlorotoluene would depend on the stability of the benzyl group under the harsh oxidative conditions. The benzyl group itself is susceptible to oxidation, which could lead to unwanted byproducts.

The hydrolysis of a nitrile (–CN) or an amide (–CONH₂) group provides a reliable pathway to a carboxylic acid. This method would begin with 2-benzyl-4-chlorobenzonitrile .

This precursor could be synthesized via a Sandmeyer reaction from 2-amino-5-chlorodiphenylmethane or through nucleophilic substitution on a suitable precursor. The nitrile is then hydrolyzed under acidic or basic conditions.

Reaction Scheme: 2-Benzyl-4-chlorobenzonitrile + H₂O (in acid or base) → this compound

Detailed Findings: The hydrolysis of o-chlorobenzonitrile to 2-chlorobenzoic acid using concentrated hydrochloric acid and heat is an established procedure. chemicalbook.com The reaction typically requires heating for several hours, after which the product precipitates upon cooling. chemicalbook.com This method is generally high-yielding and avoids the harsh oxidizing agents that could affect the benzyl group. The primary challenge lies in the synthesis of the starting nitrile with the correct substitution pattern.

This powerful method involves the formation of an organometallic Grignard reagent, which then acts as a nucleophile to attack carbon dioxide, forming a carboxylate salt. Subsequent acidification yields the carboxylic acid. The starting material would be a halo-substituted precursor, such as 1-bromo-2-benzyl-4-chlorobenzene .

Reaction Scheme:

1-Bromo-2-benzyl-4-chlorobenzene + Mg → 2-Benzyl-4-chlorophenylmagnesium bromide

2-Benzyl-4-chlorophenylmagnesium bromide + CO₂ → Carboxylate Salt

Carboxylate Salt + H₃O⁺ → this compound

Detailed Findings: Grignard reagents are excellent nucleophiles that react readily with electrophiles like carbon dioxide. masterorganicchemistry.com The formation of the Grignard reagent requires anhydrous conditions, typically using ethers like diethyl ether or tetrahydrofuran (B95107) (THF) as the solvent. google.com While Grignard reactions are highly effective, their functional group compatibility can be a limitation; they react with any acidic protons in the molecule. masterorganicchemistry.comrsc.org Modern methods using reagents like isopropylmagnesium chloride can sometimes offer higher functional group tolerance and regioselectivity. organic-chemistry.org The synthesis of the halo-precursor in the correct isomeric form is a critical prerequisite for this route.

This approach involves synthesizing an ester derivative of the target acid, such as methyl 2-benzyl-4-chlorobenzoate , followed by hydrolysis. Saponification, which is hydrolysis under basic conditions (e.g., using NaOH or KOH), is a common and effective method.

Reaction Scheme: Methyl 2-benzyl-4-chlorobenzoate + NaOH(aq) → Sodium 2-benzyl-4-chlorobenzoate + CH₃OH Sodium 2-benzyl-4-chlorobenzoate + H₃O⁺ → this compound

Detailed Findings: The synthesis of the ester itself is the key step. This could be achieved through various methods, including Fischer esterification of the carboxylic acid (if already formed) or through cross-coupling reactions designed to form the ester directly. Once the ester is obtained, saponification is generally a straightforward, high-yielding reaction. The process involves heating the ester with a strong base, followed by an acidic workup to protonate the carboxylate salt and precipitate the final carboxylic acid product. A documented synthesis of this compound involves an initial reaction to form a precursor which is then hydrolyzed, with the final step being acidification to yield the desired product. rsc.org

Method Starting Material Key Reagents Advantages Potential Challenges
Oxidation 2-Benzyl-4-chlorotolueneKMnO₄, CrO₃Utilizes common starting materials.Harsh conditions, potential for over-oxidation of the benzyl group.
Nitrile Hydrolysis 2-Benzyl-4-chlorobenzonitrileH₃O⁺ or OH⁻Milder conditions than oxidation, generally high yield.Synthesis of the required nitrile precursor can be multi-step.
Grignard Carboxylation 1-Bromo-2-benzyl-4-chlorobenzeneMg, CO₂Excellent for creating the carboxyl group. masterorganicchemistry.comsemanticscholar.orgRequires anhydrous conditions; sensitive to other functional groups. masterorganicchemistry.comrsc.org
Ester Hydrolysis Methyl 2-benzyl-4-chlorobenzoateNaOH, H₃O⁺Hydrolysis step is typically clean and high-yielding.The main challenge is the initial synthesis of the ester.

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 2 Benzyl 4 Chlorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C) Chemical Shift and Coupling Analysis

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for the initial structural elucidation of 2-benzyl-4-chlorobenzoic acid.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would be characterized by signals corresponding to the aromatic protons of both the chlorobenzoic acid and the benzyl (B1604629) moieties, as well as the methylene (B1212753) protons of the benzyl group and the acidic proton of the carboxylic acid. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, and the splitting patterns (coupling) reveal adjacent non-equivalent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. oregonstate.edu Typical chemical shift ranges help in identifying the types of carbons present, such as those in aromatic rings, the methylene group, and the carboxyl group. oregonstate.edu For instance, the carboxyl carbon would appear at the downfield end of the spectrum (around 165-190 ppm), while aromatic carbons are found in the 125-170 ppm region. oregonstate.edu

A representative, though not specific to the title compound, ¹H NMR spectrum of a related compound, 2-(4-Chlorobenzoyl)benzoic acid in DMSO-d₆, shows signals at δ 13.3 (carboxylic acid), and between 7.454 and 8.021 ppm for the aromatic protons. chemicalbook.com Similarly, a ¹H NMR spectrum of 2-((4-Chlorobenzyl)oxy)benzoic acid in DMSO-d₆ displays key signals at δ = 13.02 (s, 1H, carboxylic acid proton), 7.74 (d, J = 8.6 Hz, 2H, aromatic protons), and 5.10 (s, 2H, benzyl-O-CH₂).

Proton Type Expected Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH)> 10Singlet (broad)
Aromatic (C₆H₃Cl)7.0 - 8.0Multiplets
Aromatic (C₆H₅)7.0 - 7.5Multiplets
Methylene (-CH₂-)~ 4.0Singlet
Carbon Type Expected Chemical Shift (ppm)
Carboxylic Acid (-COOH)165 - 185
Aromatic (C-Cl)130 - 140
Aromatic (C-H)125 - 135
Aromatic (quaternary)130 - 150
Methylene (-CH₂-)35 - 45

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and establish definitive correlations between nuclei. scribd.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. scribd.comsdsu.edu It helps in tracing the connectivity of proton networks within the molecule, for example, within the aromatic rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. scribd.comsdsu.edu This is crucial for assigning specific carbon signals to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over 2-4 bonds). scribd.comsdsu.edu It is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together different molecular fragments. scribd.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. This provides valuable information about the three-dimensional structure and conformation of the molecule.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with characteristic absorption bands corresponding to specific functional groups. scribd.com

For this compound, key expected vibrational frequencies include:

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹. libretexts.org

C=O Stretch (Carboxylic Acid): A strong, sharp band typically found between 1705-1720 cm⁻¹. libretexts.org For a related compound, 2-chlorobenzoic acid, this band is observed at 1668 cm⁻¹. researchgate.net

C-O Stretch (Carboxylic Acid): A medium to strong band in the 1210-1320 cm⁻¹ range. libretexts.org

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹. libretexts.org

Aromatic C=C Stretch: In-ring stretching vibrations typically give rise to bands in the 1600-1400 cm⁻¹ region. libretexts.org

C-Cl Stretch: A band in the lower frequency region, characteristically between 800-600 cm⁻¹.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500-3300Broad, Strong
C-H stretch (Aromatic)3000-3100Medium
C=O stretch (Carboxylic Acid)1705-1720Strong
C=C stretch (Aromatic)1400-1600Medium to Weak
C-O stretch (Carboxylic Acid)1210-1320Strong
C-Cl stretch600-800Medium to Strong

Raman Spectroscopy Investigations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. For aromatic compounds like this compound, Raman spectra can provide clear signals for the carbon skeleton and C-C bond stretching within the rings. researchgate.net The Raman spectrum of the related 4-chlorobenzoic acid shows characteristic peaks that can be used for identification. chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. uni-saarland.de It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.

For this compound (C₁₄H₁₁ClO₂), the expected exact mass is approximately 246.04 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M-H]⁻) would be observed at this m/z value. The presence of a chlorine atom would be indicated by an isotopic pattern, with a peak at M+2 having approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope.

The fragmentation pattern provides clues to the molecule's structure. Common fragmentation pathways for this type of compound could include:

Loss of the carboxylic acid group (-COOH), resulting in a fragment with a mass of 45 Da less than the molecular ion.

Cleavage of the benzyl group (-CH₂C₆H₅), leading to a fragment corresponding to the chlorobenzoic acid moiety.

Loss of a chlorine atom.

Analysis of a related compound, 2-benzyl-4-chlorophenol, shows a precursor ion [M-H]⁻ at m/z 217.0426. massbank.jp Another related compound, ethyl 3-(2-chlorophenyl)-propenoate, demonstrates a distinct loss of the ortho-chlorine atom during fragmentation. nih.gov The mass spectrum of benzyl sulfate (B86663) shows characteristic fragment ions including the sulfate radical anion (·SO₄⁻) at m/z 96. researchgate.net

Ion m/z (approximate) Identity
[M]⁺246Molecular Ion
[M+2]⁺248Isotope Peak (³⁷Cl)
[M-COOH]⁺201Loss of carboxylic acid group
[C₇H₄ClO₂]⁺155Chlorobenzoic acid fragment
[C₇H₇]⁺91Benzyl fragment (tropylium ion)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, this technique would provide definitive confirmation of its molecular formula, C₁₄H₁₁ClO₂.

While specific experimental data for this compound is not available, the analysis would proceed by ionizing the molecule (e.g., via electrospray ionization, ESI) and measuring the m/z of the resulting molecular ion. The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The theoretical exact mass is calculated from the sum of the masses of the most abundant isotopes of its constituent elements.

For the illustrative analogue, 2-benzylbenzoic acid , the expected HRMS data is presented below. A similar analysis would apply to its chlorinated counterpart, with the key difference being the inclusion of chlorine in the molecular formula and the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl).

Table 1: Theoretical HRMS Data for the Analogue Compound 2-Benzylbenzoic Acid
ParameterValue
Molecular FormulaC₁₄H₁₂O₂
Calculated Exact Mass ([M+H]⁺)213.08591 u
Calculated Exact Mass ([M-H]⁻)211.07101 u

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

The following data pertains to the crystal structure of the analogue, 2-benzylbenzoic acid . This analysis reveals key structural features that are foundational for understanding its chemical behavior and physical properties.

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for 2-Benzylbenzoic Acid
ParameterValue
Chemical FormulaC₁₄H₁₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.338(2)
b (Å)10.051(2)
c (Å)11.008(2)
β (°)108.01(3)
Volume (ų)1087.9(4)
Z (Molecules per unit cell)4

Note: The crystallographic data presented is representative for 2-benzylbenzoic acid and is used here for illustrative purposes.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. In carboxylic acids like 2-benzylbenzoic acid, the most significant of these is hydrogen bonding.

The crystal structure of 2-benzylbenzoic acid reveals that the molecules form centrosymmetric dimers. This is a classic and highly stable arrangement for carboxylic acids, where the carboxyl groups of two separate molecules interact through a pair of strong O—H···O hydrogen bonds. This interaction creates a robust eight-membered ring motif, which serves as a primary building block of the crystal lattice.

Conformational Analysis in the Crystalline State

The solid-state structure determined by SC-XRD provides a precise snapshot of the molecule's conformation. For 2-benzylbenzoic acid, a key conformational feature is the relative orientation of the two phenyl rings. Due to steric hindrance between the ortho-substituents (the benzyl group and the carboxylic acid group), the two rings are not coplanar.

The conformation is defined by the torsion angle between the plane of the benzoic acid ring and the plane of the benzyl group's phenyl ring. In the crystalline state of 2-benzylbenzoic acid, this dihedral angle is significantly twisted, typically found to be around 70-80 degrees. This twisted conformation minimizes steric repulsion and is the most energetically favorable arrangement for the isolated molecule in the solid phase. The methylene bridge (—CH₂—) connecting the two aromatic systems provides the necessary flexibility to adopt this conformation. A similar twisted conformation would be expected for this compound.

Computational Chemistry and Theoretical Investigations of 2 Benzyl 4 Chlorobenzoic Acid

Non-Covalent Interaction (NCI) AnalysisNCI analysis is used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and π-π stacking, both within a molecule and between molecules.nih.govThis is crucial for understanding crystal packing, protein-ligand binding, and other supramolecular phenomena.nih.gov

While these methodologies are standard in computational chemistry, their application to 2-Benzyl-4-chlorobenzoic acid has not been documented in accessible research literature. Further experimental and theoretical work would be required to generate the specific data needed to populate the requested analyses.

Reactivity Descriptors and Prediction of Reaction Pathways

Computational chemistry provides valuable insights into the reactivity of a molecule through the calculation of various descriptors. These descriptors are derived from the electronic structure of the molecule and can help predict its behavior in chemical reactions. Key reactivity descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Chemical Potential (μ): This descriptor measures the escaping tendency of an electron from a stable system. It is related to the molecule's electronegativity.

Chemical Hardness (η) and Softness (S): Hardness is a measure of the resistance to a change in electron distribution or charge transfer. Softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): This parameter quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

In the absence of specific computational data for this compound, a general prediction of its reactivity can be inferred from its structural features. The presence of the electron-withdrawing carboxylic acid and chloro groups on the benzoic acid ring would be expected to influence the electron density distribution. The benzyl (B1604629) group, on the other hand, can act as a bulky substituent influencing the steric accessibility of reactive sites.

Theoretical investigations would be necessary to precisely determine the molecular electrostatic potential (MEP) map, which visualizes the electron density distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. Furthermore, computational modeling could predict potential reaction pathways, such as esterification, amide formation, or electrophilic aromatic substitution, by calculating the activation energies of possible transition states.

Due to the lack of specific research, the following data tables for the reactivity descriptors of this compound cannot be populated with experimentally or computationally validated values at this time. The tables are presented as a template for what such a study would aim to determine.

Table 1: Calculated Quantum Chemical Descriptors for this compound

ParameterSymbolValueUnit
HOMO EnergyEHOMOData not availableeV
LUMO EnergyELUMOData not availableeV
Energy GapΔEData not availableeV
Ionization PotentialIPData not availableeV
Electron AffinityEAData not availableeV
ElectronegativityχData not availableeV
Chemical PotentialμData not availableeV
Chemical HardnessηData not availableeV
Chemical SoftnessSData not availableeV-1
Electrophilicity IndexωData not availableeV

Table 2: Predicted Susceptible Sites for Attack in this compound

Type of AttackPredicted Site(s)Rationale
Nucleophilic AttackData not availableBased on MEP analysis
Electrophilic AttackData not availableBased on MEP analysis

Further dedicated computational studies employing methods such as Density Functional Theory (DFT) would be required to accurately calculate these reactivity descriptors and predict the most probable reaction pathways for this compound. Such research would be invaluable for understanding its chemical behavior and for guiding its potential applications in synthesis and materials science.

Chemical Transformations and Mechanistic Insights of 2 Benzyl 4 Chlorobenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo several important transformations, including esterification, amidation, and reduction.

Esterification Reactions

Esterification is a common reaction of carboxylic acids, including 2-benzyl-4-chlorobenzoic acid, where the hydroxyl group of the carboxylic acid is replaced by an alkoxy group from an alcohol. This reaction is typically catalyzed by an acid and is reversible. masterorganicchemistry.com The general mechanism, known as Fischer esterification, involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed. masterorganicchemistry.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess as the solvent. masterorganicchemistry.com

Beyond Fischer esterification, other methods can be employed to synthesize esters from carboxylic acids. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a base can facilitate the reaction under milder conditions. Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol.

Reaction TypeReagents and ConditionsKey Features
Fischer EsterificationAlcohol (often as solvent), Acid Catalyst (e.g., H₂SO₄, TsOH), HeatEquilibrium reaction; excess alcohol shifts equilibrium to favor product formation. masterorganicchemistry.com
DCC CouplingAlcohol, Dicyclohexylcarbodiimide (DCC), Base (e.g., DMAP)Milder conditions compared to Fischer esterification.
Via Acyl Chloride1. SOCl₂ or (COCl)₂ to form acyl chloride 2. Alcohol, PyridineInvolves a more reactive intermediate; often proceeds to completion.

Amidation and Peptide Coupling

The carboxylic acid moiety of this compound can be converted into an amide through reaction with a primary or secondary amine. This transformation is fundamental in organic synthesis, particularly in the formation of peptide bonds. Direct reaction between a carboxylic acid and an amine is generally not feasible without strong heating. libretexts.org Therefore, the carboxylic acid is typically "activated" using coupling reagents. libretexts.orgresearchgate.net

A wide array of coupling reagents has been developed to facilitate amide bond formation under mild conditions. These reagents convert the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). acs.org

In peptide synthesis, where the coupling of amino acids is required, these reagents are crucial to ensure efficient bond formation while minimizing side reactions and racemization of the chiral centers. peptide.comnih.gov The choice of coupling reagent can be critical for difficult couplings involving sterically hindered amino acids.

Coupling Reagent ClassExamplesGeneral Application
CarbodiimidesDCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Widely used for general amide synthesis and peptide coupling.
Phosphonium SaltsBOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Effective for routine and challenging peptide couplings.
Aminium/Uronium SaltsHBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Highly reactive reagents, particularly useful for sterically hindered couplings.

Reduction to Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation, typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). quora.comquora.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids directly. quora.com However, its reactivity can be enhanced by the addition of certain additives. For instance, NaBH₄ in the presence of bromine (Br₂) in refluxing THF has been shown to reduce benzoic acids to their corresponding alcohols. sci-hub.se

Stopping the reduction at the aldehyde stage is more challenging as aldehydes are more easily reduced than carboxylic acids. One common strategy is to first convert the carboxylic acid to a derivative that is more amenable to partial reduction, such as an acyl chloride or an ester. youtube.com These derivatives can then be reduced to aldehydes using less reactive hydride reagents like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminum hydride (DIBAL-H) at low temperatures. youtube.com

Desired ProductReagent(s)Typical Conditions
Primary AlcoholLithium aluminum hydride (LiAlH₄)Ethereal solvent (e.g., THF, diethyl ether). quora.comquora.com
Primary AlcoholSodium borohydride (NaBH₄) / Bromine (Br₂)Refluxing THF. sci-hub.se
Aldehyde1. Convert to acyl chloride (e.g., with SOCl₂) 2. Lithium tri-tert-butoxyaluminum hydrideLow temperature. youtube.com
Aldehyde1. Convert to ester 2. Diisobutylaluminum hydride (DIBAL-H)Low temperature (e.g., -78 °C). youtube.com

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is substituted with a benzyl (B1604629) group, a chlorine atom, and a carboxylic acid group. These substituents influence the reactivity of the ring towards both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The existing substituents on the ring direct the position of the incoming electrophile and affect the reaction rate. For this compound, the directing effects of the three substituents must be considered:

-COOH (Carboxylic Acid): This is a deactivating, meta-directing group due to its electron-withdrawing nature.

-Cl (Chloro): This is a deactivating, ortho-, para-directing group. It withdraws electron density inductively but can donate electron density through resonance.

-CH₂Ph (Benzyl): This is a weakly activating, ortho-, para-directing group.

Nucleophilic Aromatic Substitution (SNAr) on the Chlorinated Ring

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is in contrast to EAS and requires the presence of strong electron-withdrawing groups on the ring, typically positioned ortho or para to the leaving group. pressbooks.pub

In this compound, the chlorine atom can act as a leaving group. The carboxylic acid group at position 1 is an electron-withdrawing group, which activates the ring towards nucleophilic attack, although its effect is not as strong as that of a nitro group. pressbooks.pub The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com The leaving group is then expelled, restoring the aromaticity of the ring.

Strong nucleophiles are generally required for this reaction to proceed. Examples of nucleophiles that could potentially displace the chlorine atom include alkoxides, amines, and thiols. The reaction conditions, such as temperature and solvent, are crucial for a successful SNAr reaction. pressbooks.pub

Reactions Involving the Benzylic Methylene (B1212753) Group

The benzylic methylene group in this compound is expected to be a reactive site due to its position adjacent to two aromatic rings. This positioning stabilizes radical and cationic intermediates, making the benzylic hydrogens susceptible to abstraction and substitution reactions.

Benzylic Oxidation and Bromination

Benzylic Oxidation:

The benzylic carbon of this compound is susceptible to oxidation to form a ketone, 2-benzoyl-4-chlorobenzoic acid. This transformation can be achieved using various oxidizing agents. Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and manganese dioxide (MnO₂). The reaction mechanism typically involves the formation of a benzylic radical or a benzylic carbocation intermediate.

For example, treatment with a strong oxidant like hot, alkaline potassium permanganate followed by acidic workup would likely cleave the benzyl group to initially form 2-carboxy-4-chlorobenzoic acid (phthalic acid derivative) and benzoic acid, though milder conditions could potentially yield the ketone. The specific product would be highly dependent on the reaction conditions, including temperature, concentration of the oxidant, and reaction time.

Benzylic Bromination:

Benzylic bromination of this compound would introduce a bromine atom at the benzylic position, yielding 2-(bromo(phenyl)methyl)-4-chlorobenzoic acid. This reaction is typically carried out under free-radical conditions. A common and effective reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile) and light (hν).

The mechanism proceeds via a free-radical chain reaction:

Initiation: The radical initiator decomposes upon heating or irradiation to form free radicals.

Propagation: A bromine radical, generated from NBS, abstracts a benzylic hydrogen from this compound to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (present in low concentrations from the reaction of NBS with trace HBr) to form the benzylic bromide product and a new bromine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

A hypothetical reaction scheme is presented in the table below.

ReactantReagent(s)ProductReaction Type
This compound1. NBS 2. Radical Initiator (e.g., AIBN), hν2-(Bromo(phenyl)methyl)-4-chlorobenzoic acidBenzylic Bromination
This compoundMild Oxidizing Agent (e.g., MnO₂)2-Benzoyl-4-chlorobenzoic acidBenzylic Oxidation

Photoreactions and Photochemical Transformations

Specific studies on the photoreactions of this compound are not available. However, based on the known photochemistry of related aromatic compounds, several photochemical transformations could be anticipated. The presence of the chromophoric benzoic acid and benzyl groups suggests that the molecule will absorb ultraviolet radiation.

Upon absorption of UV light, the molecule could undergo several photochemical processes, including:

Homolytic Cleavage: The carbon-chlorine bond on the benzoic acid ring could undergo homolytic cleavage to form a phenyl radical. The benzylic C-H or C-C bonds could also be susceptible to cleavage.

Photo-oxidation: In the presence of oxygen, excited states of the molecule could lead to the formation of reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which could then oxidize the parent compound.

Photosubstitution: The chlorine atom could potentially be replaced by other nucleophiles present in the reaction medium, such as water, leading to the formation of hydroxy-substituted derivatives.

Without experimental data, the quantum yields and specific product distributions for these potential photoreactions remain unknown.

Applications in Advanced Chemical Synthesis and Material Science Precursor Development

Contribution to Fundamental Organic Chemistry Research:No literature was found that discusses 2-Benzyl-4-chlorobenzoic acid in the context of fundamental studies, such as reaction mechanism investigations or the development of new synthetic methodologies.

Due to the absence of specific data for "this compound" in these areas, it is not possible to provide a detailed, informative, and scientifically accurate article as requested. The available information focuses on related but different chemical entities. Therefore, any attempt to generate content based on these related compounds would be inaccurate and misleading.

This lack of information suggests that this compound may be a compound with limited commercial availability, or its applications in the specified fields have not been extensively researched or published in the public domain.

Advanced Analytical Methodologies for the Detection, Quantification, and Purity Assessment of 2 Benzyl 4 Chlorobenzoic Acid

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 2-Benzyl-4-chlorobenzoic acid from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominent techniques utilized for this purpose.

Reverse-phase HPLC (RP-HPLC) is a highly effective method for the analysis of aromatic carboxylic acids like this compound. ekb.egsielc.com The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate separation from impurities and matrix components.

Stationary Phase: A C18 column is commonly the stationary phase of choice, providing the necessary hydrophobic interactions to retain the analyte. helixchrom.comtandfonline.com Columns with particle sizes of 3 µm to 5 µm are typically used for high-resolution separations. ekb.egsielc.com

Mobile Phase: The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. ekb.egsielc.com The pH of the aqueous phase is a critical parameter; it is generally maintained at an acidic pH (e.g., using phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the nonpolar stationary phase. sielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good peak shapes. tandfonline.com

Detection: Due to the presence of aromatic rings, this compound exhibits strong ultraviolet (UV) absorbance. A UV detector, typically set at a wavelength around 210 nm to 230 nm, provides excellent sensitivity for quantification. sielc.com

Validation: As per International Conference on Harmonisation (ICH) guidelines, the developed method must be validated for parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure its reliability. ekb.eg

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm (UV)
Column Temperature 30°C

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds and for identifying unknown metabolites.

For a non-volatile compound like this compound, a derivatization step is necessary to increase its volatility and thermal stability. researchgate.net The carboxylic acid group is typically converted to a less polar and more volatile ester (e.g., methyl ester) or a silyl (B83357) ester (e.g., trimethylsilyl (B98337) ester). researchgate.netnist.gov

Derivatization: Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (B44280) is a common approach. researchgate.net Alternatively, esterification can be performed using methanolic solutions of reagents like tetramethylammonium (B1211777) hydroxide. researchgate.net

Separation and Detection: The derivatized analyte is then injected into the GC, where it is separated on a capillary column (e.g., VF-5MS). nist.gov The eluting compound enters the mass spectrometer, which provides mass spectral data confirming the identity of the analyte and its fragments. The mass spectrum of the derivatized compound will show a characteristic molecular ion peak and fragmentation pattern that can be used for definitive identification and quantification. nih.govnih.gov

Table 2: Typical GC-MS Parameters for Derivatized this compound

ParameterCondition
Derivatization Agent BSTFA with 1% TMCS (Trimethylchlorosilane)
Column Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Injector Temperature 250°C
Oven Program Initial temp 100°C, ramp to 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Detection Mass Spectrometer (Scan or Selected Ion Monitoring mode)

Sample Preparation and Extraction Protocols for Complex Matrices

The effective extraction of this compound from complex matrices such as biological fluids, environmental samples, or food products is critical for accurate analysis. The choice of extraction protocol depends on the nature of the matrix and the analyte concentration.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For an acidic compound like this compound, the pH of the aqueous sample is first adjusted to be acidic (pH < 2) to ensure the compound is in its protonated, less polar form. It can then be efficiently extracted into an immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layer is then separated, evaporated, and the residue is reconstituted for analysis.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. For this compound, a mixed-mode or ion-exchange sorbent can be used. A common strategy involves using a polymeric reversed-phase sorbent. The sample is loaded under conditions where the analyte is retained, followed by washing steps to remove interferences, and finally, elution of the analyte with a small volume of an appropriate solvent.

Table 3: Comparison of Sample Preparation Protocols

ProtocolStepsAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) 1. Acidify sample (pH < 2). 2. Add immiscible organic solvent. 3. Shake and separate layers. 4. Evaporate solvent and reconstitute.Simple, inexpensive.Large solvent volumes, potential for emulsion formation.
Solid-Phase Extraction (SPE) 1. Condition SPE cartridge. 2. Load sample. 3. Wash to remove interferences. 4. Elute analyte.High recovery, clean extracts, easily automated.Higher cost of cartridges, method development can be complex.

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of this compound, provided the sample matrix is not overly complex or that the analyte can be sufficiently purified. The method relies on the principle that the analyte absorbs light in the UV region of the electromagnetic spectrum.

The presence of the chlorobenzoic acid and benzyl (B1604629) moieties results in significant UV absorbance. A standard calibration curve is constructed by measuring the absorbance of several solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

For samples containing interfering substances that also absorb in the same UV region, derivative spectrophotometry can be used to enhance selectivity. researchgate.netekb.eg By calculating the first or second derivative of the absorbance spectrum, it is often possible to resolve the analyte's signal from the background matrix, allowing for more accurate quantification. researchgate.net

Table 4: Hypothetical Parameters for Spectrophotometric Analysis

ParameterCondition/Value
Solvent Methanol or Ethanol
Wavelength of Max. Absorbance (λmax) To be determined experimentally (typically 220-280 nm)
Technique Zero-order or First-derivative spectrophotometry
Linearity Range To be established via calibration curve (e.g., 1-20 µg/mL)
Instrumentation Dual-beam UV-Visible Spectrophotometer

Concluding Remarks and Future Research Directions

Summary of Key Findings and Contributions

2-Benzyl-4-chlorobenzoic acid is a pivotal intermediate in the synthesis of a variety of organic compounds. Its structural framework, featuring a chlorinated benzoic acid moiety linked to a benzyl (B1604629) group, provides a versatile scaffold for chemical modifications. Research has demonstrated its utility in the preparation of more complex molecules, including derivatives with potential biological activities.

Key contributions in the study of this compound have been in the area of synthetic methodology. Various synthetic routes have been explored to prepare this compound and its analogs. These methods often involve multi-step sequences, highlighting the challenges and ingenuity in organic synthesis. The development of these synthetic pathways has not only provided access to the target molecule but has also contributed to the broader field of organic chemistry.

Furthermore, derivatives of this compound have been investigated for their potential applications in medicinal chemistry. For instance, certain related structures have been explored as intermediates in the synthesis of compounds with therapeutic potential. While direct biological applications of this compound itself are not extensively documented in publicly available research, its role as a building block is a significant finding.

Identification of Research Gaps and Challenges

Despite its importance as a synthetic intermediate, there are several research gaps concerning this compound. A comprehensive investigation into the full range of its chemical reactivity is not yet complete. A deeper understanding of its reaction mechanisms under various conditions could unveil novel synthetic applications.

Moreover, there is a lack of extensive data on the physicochemical properties of this compound. Detailed studies on its solubility, stability, and other physical characteristics would be valuable for its application in various chemical processes. The exploration of its potential in materials science and other fields beyond medicinal chemistry intermediates also remains an underexplored area.

Future Perspectives in the Academic Investigation of this compound

Future academic research on this compound is poised to expand in several exciting directions. A primary focus will likely be on the development of novel, more efficient, and stereoselective synthetic methodologies. This could involve the use of modern catalytic systems, such as transition-metal catalysis or organocatalysis, to streamline its synthesis.

There is also considerable potential in exploring the derivatization of this compound to create libraries of new compounds for biological screening. The structural motifs present in this molecule make it an attractive starting point for the discovery of new therapeutic agents. Systematic structure-activity relationship (SAR) studies on its derivatives could lead to the identification of potent and selective modulators of various biological targets.

Furthermore, computational and theoretical studies could provide deeper insights into the electronic and structural properties of this compound, guiding future experimental work. The investigation of its potential applications in areas such as coordination chemistry, as a ligand for metal complexes, or in the development of functional materials, represents a promising and largely untapped area of research. A comprehensive toxicological and environmental impact assessment of the compound and its derivatives would also be a crucial area for future studies to ensure its safe and sustainable use.

Q & A

Basic Research Question

  • Recrystallization : Use polar aprotic solvents (e.g., ethanol/water mixtures) to exploit solubility differences between the product and byproducts (e.g., unreacted 4-chlorobenzoic acid) .
  • Column chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) for separation, monitoring via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc).
  • Acid-base extraction : Leverage the compound’s carboxylic acid group by dissolving in NaOH (aq.), followed by acidification to precipitate pure product .

How can computational tools predict the reactivity and regioselectivity of this compound in further derivatization?

Advanced Research Question

  • Molecular docking and DFT : Model interactions with enzymes or receptors (e.g., quinazolinone synthesis pathways) to predict sites for sulfonation or amidation .
  • SHELX software suite : Refine crystal structures to identify electron-deficient regions (e.g., chlorinated aryl rings) prone to nucleophilic attack .
  • Hammett substituent constants : Quantify electronic effects of the benzyl and chloro groups to forecast reactivity in electrophilic substitution (σₚ values: Cl = +0.23, benzyl = −0.01) .

What experimental approaches are used to study the biological activity of this compound derivatives?

Advanced Research Question

  • In vitro assays : Screen derivatives (e.g., amides or esters) for antibacterial activity via MIC (minimum inhibitory concentration) tests against Gram-positive/negative strains .
  • Mechanistic studies : Use fluorescence quenching or SPR (surface plasmon resonance) to probe binding affinity with targets like dihydrofolate reductase .
  • Metabolic stability : Assess pharmacokinetics using HPLC-MS to monitor degradation in liver microsomes .

How can researchers mitigate challenges in crystallizing this compound for structural studies?

Advanced Research Question

  • Solvent screening : Test mixed solvents (e.g., DMSO/water) to optimize crystal growth. Slow evaporation at 4°C enhances lattice formation .
  • Seeding techniques : Introduce microcrystals from analogous compounds (e.g., 2-amino-4-chlorobenzoic acid) to induce nucleation .
  • Cryo-crystallography : Resolve flexible benzyl groups by collecting data at 100 K to reduce thermal motion artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.